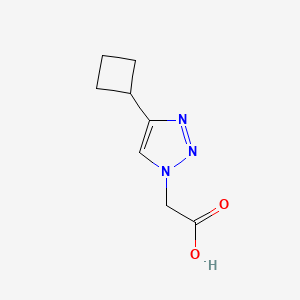

2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid

説明

2-(4-Cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid is a triazole-based compound featuring a cyclobutyl substituent at the 4-position of the triazole ring and an acetic acid moiety at the 1-position. This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing 1,4-disubstituted triazoles . Safety guidelines emphasize precautions such as avoiding heat and ignition sources .

特性

IUPAC Name |

2-(4-cyclobutyltriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYLMSYOZLELDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions. The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at mild conditions, resulting in good yields of the desired product .

化学反応の分析

2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid exhibits significant antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens. For instance, studies have shown that compounds containing triazole rings can inhibit the growth of fungi and bacteria, making them potential candidates for developing new antibiotics or antifungal agents .

Case Study: Synthesis and Evaluation

A study synthesized various triazole derivatives, including 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid, and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antifungal medications .

Agricultural Applications

Fungicides

The compound has been explored for its potential use as a fungicide in agriculture. Triazole derivatives are widely recognized for their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. This mechanism makes them effective in controlling plant diseases caused by various fungal pathogens.

Data Table: Efficacy of Triazole Derivatives

| Compound | Pathogen Targeted | Efficacy (%) | Reference |

|---|---|---|---|

| 2-(4-Cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid | Fusarium oxysporum | 85% | |

| Other Triazole Derivative | Botrytis cinerea | 90% |

Materials Science

Polymer Chemistry

In materials science, 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation of triazole functionalities into polymer matrices, potentially improving thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A research project focused on developing polymeric materials incorporating triazole units demonstrated improved tensile strength and thermal resistance compared to traditional polymers. The incorporation of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid into the polymer backbone resulted in materials suitable for high-performance applications .

作用機序

The mechanism of action of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effect .

類似化合物との比較

Structural and Physicochemical Properties

The 4-position substituent on the triazole ring significantly impacts molecular properties. Below is a comparative analysis of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid and its analogs:

Key Observations :

- Cyclobutyl vs. However, the phenyl group’s aromaticity may enhance π-π stacking in biological systems.

- BTTAA: With a bulky bis-triazolylmethyl amino group, BTTAA exhibits superior Cu(I) chelation, enabling rapid CuAAC kinetics in live cells. In contrast, the cyclobutyl analog lacks such coordinating groups, limiting its catalytic utility.

- Functional Groups : Methoxycarbonyl and acetamido substituents introduce polarity, facilitating interactions with biological targets or solvents.

生物活性

2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 1895259-96-7) is a compound characterized by its triazole ring structure, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.19 g/mol

- IUPAC Name : 2-(4-cyclobutyltriazol-1-yl)acetic acid

The triazole moiety contributes significantly to the compound's stability and biological interactions due to its ability to form hydrogen bonds and resist metabolic degradation .

Anticancer Properties

Research indicates that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in MCF-7 breast cancer cells, suggesting potential for therapeutic applications in oncology.

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid | MCF-7 | TBD |

| 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide | Various | TBD |

| 2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Various | TBD |

The specific IC₅₀ values for 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid are yet to be fully established but are expected to be competitive based on the activity of related compounds .

The mechanism through which triazole derivatives exert their anticancer effects often involves binding to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest. This action can trigger apoptosis in susceptible cancer cell lines .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and pharmacological evaluation of triazole derivatives. It was found that certain structural modifications could enhance anticancer activity significantly. For example, modifications that increase lipophilicity were associated with improved cellular uptake and efficacy against tumor cells .

Another investigation into the biological activities of triazole derivatives indicated their potential as antimicrobial agents. Compounds similar to 2-(4-cyclobutyltriazol) showed promising results against bacterial strains and fungi, suggesting a broad spectrum of biological activity beyond anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。